2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds . This motif is known to have important pharmaceutical and biological applications .
Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported for similar compounds .Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to the specified molecule have been synthesized and characterized, highlighting the chemical versatility and potential for further modification. For example, the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives reveals a methodological approach to creating compounds with potential antimicrobial activities (H. Azeez & V. Abdullah, 2019). Such methodologies underscore the potential for synthesizing and exploring the properties of novel compounds with similar structures.
Biological Activities
The exploration of biological activities is a significant area of research for compounds with similar structures. For instance, compounds synthesized from benzothiazolinone acetamide analogs have been studied for their potential as ligand-protein interactors, with implications for pharmaceutical applications, demonstrating the ability of these compounds to engage in biologically relevant interactions (Y. Mary et al., 2020).
Antimicrobial and Antitumor Activities
Research on similar compounds has also revealed antimicrobial and antitumor activities. For instance, novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives have shown a broad spectrum of antibacterial activity against tested microorganisms, indicating the potential for these compounds to be developed into antibacterial agents (Mayuri A. Borad et al., 2015).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-13-7-15(23)10-19-21(13)24-22(30-19)25(11-16-3-2-6-27-16)20(26)9-14-4-5-17-18(8-14)29-12-28-17/h4-5,7-8,10,16H,2-3,6,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVCQXXYPHQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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